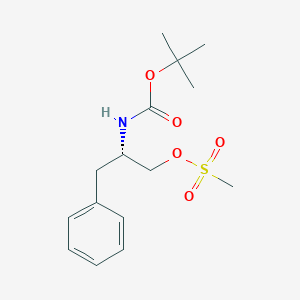

(S)-2-((叔丁氧羰基)氨基)-3-苯丙基甲磺酸盐

描述

Synthesis Analysis

The synthesis of compounds similar to “(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate” has been reported. For instance, tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared from commercially available tert-butyloxycarbonyl-protected amino acids and used as starting materials in dipeptide synthesis . Another study reported the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst for the chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis

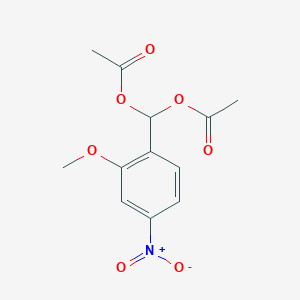

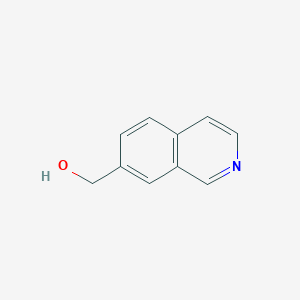

The molecular structure of “(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate” can be represented by the formula C9H19NO5S. The compound contains one defined stereocentre .Chemical Reactions Analysis

The compound “(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate” is likely to participate in reactions typical of tert-butyloxycarbonyl-protected amines. For example, the Boc group can be removed under acidic conditions .Physical And Chemical Properties Analysis

The compound “(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate” has a density of 1.2±0.1 g/cm3, a boiling point of 397.9±25.0 °C at 760 mmHg, and a flash point of 194.5±23.2 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .科学研究应用

水溶性氨氧基合成

- 研究重点:合成水溶性氨氧基,包括与 (S)-2-((叔丁氧羰基)氨基)-3-苯丙基甲磺酸盐相关的化合物,这些化合物完全溶于水,但在其他溶剂中部分缔合。

- 意义:这些化合物在水溶性和溶质-溶剂相互作用至关重要的化学溶液中具有潜在应用 (Marx & Rassat, 2002)。

通过不对称曼尼希反应合成

- 研究重点:通过不对称曼尼希反应合成叔丁基苯基(苯磺酰基)甲基氨基甲酸酯,一种与 (S)-2-((叔丁氧羰基)氨基)-3-苯丙基甲磺酸盐在结构上相关的化合物。

- 意义:展示了一种生产手性氨基羰基化合物的的方法,这对于创造对映体纯的药物很有价值 (杨、潘和李斯特,2009)。

苯并噁唑的一锅合成

- 研究重点:利用甲磺酸作为催化剂合成苯并噁唑,表明甲磺酸盐基化合物在促进化学反应中的多功能性。

- 意义:证明了甲磺酸盐在合成具有潜在药学应用的复杂有机化合物中的作用 (库马尔、鲁德拉瓦尔和查克拉博蒂,2008)。

氨腈的大规模合成

- 研究重点:使用包括叔丁基 (1S)-2[(叔丁氧羰基)氨基]-2-苯乙基甲磺酸盐在内的化合物大规模合成 N-保护-β-氨腈。

- 意义:突出了氨腈合成在工业上的可扩展性,氨腈是有机合成中至关重要的中间体 (Mosa, Thirsk, Vaultier, Maw, & Whiting, 2008)。

对映体富集的艾伦基铟试剂的合成

- 研究重点:合成碘化铟 (I) 原位形成对映体富集的艾伦基铟试剂,使用 (R)-3-丁炔-2-基甲磺酸盐等化合物。

- 意义:这项研究促进了不对称合成的领域,这对于在药物化学中创造对映体纯物质至关重要 (约翰斯、格兰特和马歇尔,2003)。

烯胺的不对称氢化

- 研究重点:使用手性二茂铁配体对烯胺酯进行不对称氢化,涉及与 (S)-2-((叔丁氧羰基)氨基)-3-苯丙基甲磺酸盐类似的化合物。

- 意义:提供了一种合成对映体过量高的β-氨基酸药效团的方法,这在药物开发中很重要 (库布雷克和汉森,2006)。

安全和危害

While specific safety and hazard information for “(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate” is not available, general precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

属性

IUPAC Name |

[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO5S/c1-15(2,3)21-14(17)16-13(11-20-22(4,18)19)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,16,17)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRITGBVSKUMAF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435092 | |

| Record name | (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate | |

CAS RN |

109687-66-3 | |

| Record name | (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Dichloroimidazo[2,1-b][1,3]thiazole](/img/structure/B176176.png)